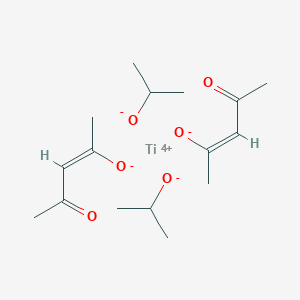
Acide 3-(pyridin-2-yl)propanoïque
Vue d'ensemble
Description
3-(Pyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is commonly used as a ligand in the formation of coordination polymers and has been investigated for its crystal structure .
Applications De Recherche Scientifique
3-(Pyridin-2-yl)propanoic acid has several scientific research applications:
Mécanisme D'action
Target of Action
3-(Pyridin-2-yl)propanoic acid, also known as 3-Pyridinepropionic acid, is commonly used as a ligand to make coordination polymers . It acts as a bidentate chelating agent for the chelation of rare-earth ions, specifically Europium (Eu 3+) and Terbium (Tb 3+), for fluorescence enhancement in sol-gels .
Mode of Action
The compound interacts with its targets, the rare-earth ions, through a process known as chelation. Chelation involves the formation of multiple bonds between a polydentate ligand (in this case, 3-(Pyridin-2-yl)propanoic acid) and a single central atom (the rare-earth ions). This results in the formation of a cyclic structure, enhancing the fluorescence properties of the rare-earth ions .
Biochemical Pathways
The compound’s role in enhancing the fluorescence properties of rare-earth ions suggests its potential involvement in optical imaging and detection applications .
Pharmacokinetics
As a carboxylic acid, it is expected to undergo metabolism via conversion to its corresponding coenzyme a (coa) derivative, which is a common metabolic pathway for carboxylic acids .
Result of Action
The primary result of the action of 3-(Pyridin-2-yl)propanoic acid is the enhancement of the fluorescence properties of rare-earth ions. This can be utilized in various applications, including the development of fluorescent markers for biological imaging, the design of optical sensors, and other fluorescence-based technologies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(Pyridin-2-yl)propanoic acid can be synthesized through various methods. One common approach involves the reaction of pyridine with propanoic acid under specific conditions to form the desired product. Another method includes the hydrothermal synthesis of coordination polymers, where 3-(Pyridin-2-yl)propanoic acid reacts with metal salts like silver nitrate, copper nitrate, and zinc nitrate in methanol .
Industrial Production Methods: In industrial settings, the production of 3-(Pyridin-2-yl)propanoic acid may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Comparaison Avec Des Composés Similaires
- 2-Pyridinepropanoic acid
- 3-(4-Pyridinyl)propanoic acid
- 3-Pyridinesulfonic acid
- 2-Amino-3-(pyridin-2-yl)propanoic acid
Comparison: 3-(Pyridin-2-yl)propanoic acid is unique due to its specific structure, which allows it to form coordination polymers with distinct properties. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it suitable for specific applications in coordination chemistry and materials science .
Propriétés
IUPAC Name |
3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYKGQOIAGPVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340373 | |
| Record name | 3-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15197-75-8 | |
| Record name | 3-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)

